molecular formula C24H23NO4 B12574611 4-Benzyl 1-(diphenylmethyl) L-aspartate CAS No. 191930-77-5

4-Benzyl 1-(diphenylmethyl) L-aspartate

Cat. No.: B12574611
CAS No.: 191930-77-5
M. Wt: 389.4 g/mol
InChI Key: HMFRRJWEZLPVRL-NRFANRHFSA-N
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Description

4-Benzyl 1-(diphenylmethyl) L-aspartate is a chemical compound that belongs to the class of aspartate derivatives. It is known for its applications in peptide synthesis and as a building block in organic synthesis. The compound has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzyl 1-(diphenylmethyl) L-aspartate typically involves the selective removal of one benzyl group from aspartic acid dibenzyl ester. This can be achieved through catalytic hydrogenation under controlled conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out at room temperature and atmospheric pressure until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-(diphenylmethyl) L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-Benzyl 1-(diphenylmethyl) L-aspartate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl 1-(diphenylmethyl) L-aspartate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 1-(diphenylmethyl) L-aspartate is unique due to the presence of both benzyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

CAS No.

191930-77-5

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-O-benzhydryl 4-O-benzyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C24H23NO4/c25-21(16-22(26)28-17-18-10-4-1-5-11-18)24(27)29-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17,25H2/t21-/m0/s1

InChI Key

HMFRRJWEZLPVRL-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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